molecular formula C5H14N2S B12431690 4-(Methylsulfanyl)butane-1,2-diamine

4-(Methylsulfanyl)butane-1,2-diamine

Cat. No.: B12431690
M. Wt: 134.25 g/mol
InChI Key: JCPJXANXGBPYRU-UHFFFAOYSA-N
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Description

4-(Methylsulfanyl)butane-1,2-diamine is an organic compound with the molecular formula C5H14N2S It is characterized by the presence of a methylsulfanyl group attached to a butane chain with two amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylsulfanyl)butane-1,2-diamine typically involves the reaction of 4-chlorobutane-1,2-diamine with methanethiol. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the methylsulfanyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Methylsulfanyl)butane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form different amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The amine groups can participate in substitution reactions with electrophiles, forming various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted amine derivatives.

Scientific Research Applications

4-(Methylsulfanyl)butane-1,2-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein modifications.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Methylsulfanyl)butane-1,2-diamine involves its interaction with molecular targets such as enzymes and proteins. The amine groups can form hydrogen bonds and ionic interactions with active sites of enzymes, potentially inhibiting their activity. The methylsulfanyl group can also participate in hydrophobic interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    4-(Methylsulfanyl)butane-1,2-diol: Similar structure but with hydroxyl groups instead of amine groups.

    4-(Methylsulfanyl)butane-1,2-diamine dihydrochloride: A salt form of the compound with different solubility and stability properties.

Uniqueness

This compound is unique due to its combination of amine and methylsulfanyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C5H14N2S

Molecular Weight

134.25 g/mol

IUPAC Name

4-methylsulfanylbutane-1,2-diamine

InChI

InChI=1S/C5H14N2S/c1-8-3-2-5(7)4-6/h5H,2-4,6-7H2,1H3

InChI Key

JCPJXANXGBPYRU-UHFFFAOYSA-N

Canonical SMILES

CSCCC(CN)N

Origin of Product

United States

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